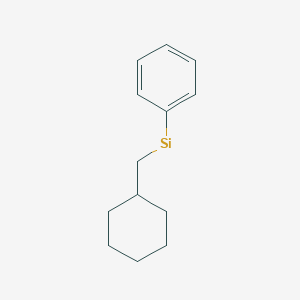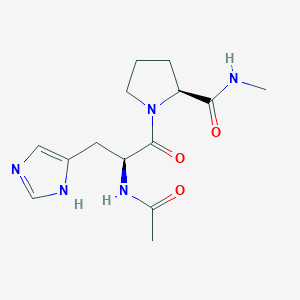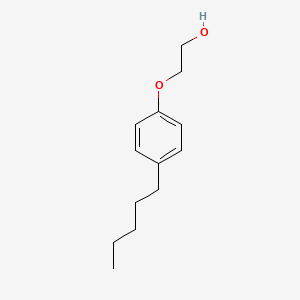
2-(4-Pentylphenoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pentylphenoxy)ethan-1-ol is an organic compound that belongs to the class of phenol ethers It consists of a phenol group substituted with a pentyl chain and an ethan-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylphenoxy)ethan-1-ol typically involves the nucleophilic aromatic substitution reaction of 4-pentylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds as follows:
- Dissolve 4-pentylphenol in a suitable solvent such as ethanol.
- Add sodium hydroxide to the solution to deprotonate the phenol group, forming the phenoxide ion.
- Introduce ethylene oxide to the reaction mixture, allowing it to react with the phenoxide ion to form this compound.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified using large-scale distillation columns or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Pentylphenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenol group can be reduced to form the corresponding cyclohexanol derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of 2-(4-Pentylphenoxy)acetaldehyde or 2-(4-Pentylphenoxy)acetic acid.
Reduction: Formation of 2-(4-Pentylcyclohexyloxy)ethan-1-ol.
Substitution: Formation of nitrated, sulfonated, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(4-Pentylphenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized as an intermediate in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Pentylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenol ether moiety can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-(4-Pentylphenoxy)ethan-1-ol can be compared with other phenol ethers such as:
2-(4-Methylphenoxy)ethan-1-ol: Similar structure but with a methyl group instead of a pentyl group.
2-(4-Ethylphenoxy)ethan-1-ol: Similar structure but with an ethyl group instead of a pentyl group.
2-(4-Propylphenoxy)ethan-1-ol: Similar structure but with a propyl group instead of a pentyl group.
The uniqueness of this compound lies in its longer alkyl chain, which can influence its hydrophobicity and interaction with biological membranes, potentially leading to different biological activities and applications.
Propiedades
Número CAS |
64673-00-3 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-(4-pentylphenoxy)ethanol |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-12-6-8-13(9-7-12)15-11-10-14/h6-9,14H,2-5,10-11H2,1H3 |
Clave InChI |
ITUGPAXGWIFXMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)

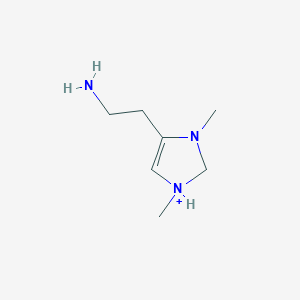
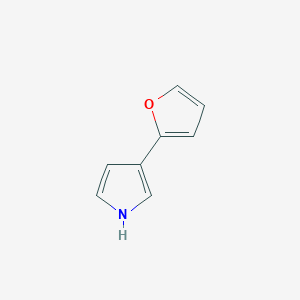
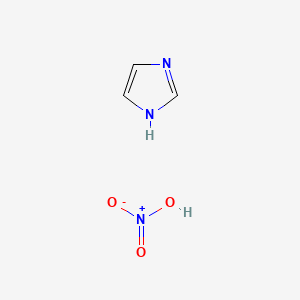
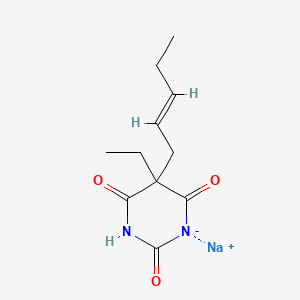
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
